molecular formula C14H15ClFN3S B2875339 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine CAS No. 303987-42-0

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B2875339
CAS No.: 303987-42-0
M. Wt: 311.8
InChI Key: NOQKZJKUUUEFLP-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is a neonicotinoid-derived compound designed as a bioisostere, replacing the imidazolidine ring in insecticides like imidacloprid with a dihydropiperazine scaffold . This modification introduces rigidity into the molecular structure, enhancing binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. The compound is synthesized via regioselective monothionation of piperazinediones and is available at 95% purity . Its structural features, including the electron-withdrawing 2-fluorophenyl group and thiazolylmethyl moiety, are critical for insecticidal activity.

Properties

IUPAC Name

2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3S/c15-14-17-9-11(20-14)10-18-5-7-19(8-6-18)13-4-2-1-3-12(13)16/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQKZJKUUUEFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324642
Record name 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303987-42-0
Record name 2-chloro-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine core substituted with a thiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H12ClFN3S\text{C}_{12}\text{H}_{12}\text{Cl}\text{F}\text{N}_3\text{S}

Key Properties:

  • Molecular Weight : 273.75 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The thiazole ring enhances the compound's ability to interact with biological macromolecules.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing thiazole and piperazine moieties. For instance:

  • Antibacterial Activity : The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. It exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Comparison Standard
Staphylococcus aureus4Norfloxacin (2)
Escherichia coli8Chloromycin (7)

Antifungal Activity

The compound also demonstrated antifungal properties against common pathogenic fungi:

  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Study on Neurotransmitter Modulation

A study focused on the effects of this compound on neurotransmitter systems revealed that it acts as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is significant for potential therapeutic applications in treating neurodegenerative disorders.

  • Findings :
    • IC50 for MAO-B inhibition: 0.013 µM
    • Selectivity Index: Higher selectivity for MAO-B over MAO-A

Cytotoxicity Assessment

In vitro tests conducted on various cancer cell lines demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µM)Remarks
HeLa15Significant cytotoxic effect
A54930Moderate cytotoxic effect
L929 (Normal Fibroblast)>100Non-toxic at tested concentrations

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as chlorine and fluorine in the molecular structure has been shown to enhance the biological activity of similar compounds. The electronic effects imparted by these groups play a crucial role in modulating interactions with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Bioactivity

Thiazole vs. Thiadiazole Derivatives

Replacing the thiazole ring with a 3-chloro-1,2,4-thiadiazole (as in 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine) alters solubility and bioactivity. The thiadiazole analog is used in antitumor research, with a sample solubility of 10 mM in solution, but its insecticidal potency remains uncharacterized .

Piperazine Conformation and Rigidity

The dihydropiperazine ring in the target compound adopts a rigid chair conformation, critical for mimicking imidacloprid’s pharmacophore. In contrast, acyclic analogs like 2-[(6-chloropyridin-3-yl)-methyl-(methyl)amino]-2-(cyanoimino)-N,N-dimethylacetamide lack rigidity and show negligible activity .

Substituted Phenyl Groups
  • 2-Fluorophenyl vs.

Pharmacological and Physicochemical Properties

Solubility and Stability
  • The target compound’s solubility is unspecified, but analogs like 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone exist as a yellow oil, suggesting hydrophobic tendencies .
  • Thiadiazole derivatives (e.g., ) require storage at 2–8°C, indicating thermal instability compared to the target compound’s solid-state stability .

Data Table: Comparative Properties of Selected Analogs

Compound Name Structure Highlights Bioactivity Yield/Solubility Melting Point/State Reference
Target Compound Thiazolylmethyl, 2-fluorophenyl Potent insecticidal activity 26% yield, purity 95% Solid (unspecified mp)
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-FP)piperazine Thiadiazole, 4-fluorophenyl Research use (antitumor) 10 mM solution, 2–8°C storage Liquid (oil)
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone Chloroethanone, fluorobenzyl Antitumor (virtual screening) 90% yield Yellow oil
1-(4-Fluorophenyl)piperazine (Compound 17) Phenethyl, 4-fluorophenyl Unspecified 52% yield 79.8–80.5°C (solid)
Imidacloprid (Reference) Imidazolidine, chloropyridinyl IC50: 0.007 µg/mL (Aphids) Commercial formulation Crystalline solid

Research Findings and Implications

  • Bioisosteric Superiority : The dihydropiperazine ring in the target compound provides optimal overlap with imidacloprid’s pharmacophore, unlike regioisomers with displaced carbonyl groups (e.g., compound 5 in ), which show reduced activity .
  • Synthetic Challenges : Low yields (26–43% in ) highlight the need for optimized protocols for piperazine-based scaffolds .

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